molecular formula C17H20N2O3S B4925809 5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4925809
M. Wt: 332.4 g/mol
InChI Key: XPKFOICXCHYXIM-UHFFFAOYSA-N
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Description

5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a dihydropyridine ring, and various functional groups such as acetyl, ethoxyethylsulfanyl, and carbonitrile

Preparation Methods

The synthesis of 5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Functional group modifications: The acetyl, ethoxyethylsulfanyl, and carbonitrile groups can be introduced through various organic reactions such as acetylation, thiolation, and cyanation, respectively.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, as well as scaling up the processes to meet production demands.

Chemical Reactions Analysis

5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile include other dihydropyridine derivatives, furan-containing compounds, and molecules with similar functional groups. Some examples of similar compounds are:

    Nifedipine: A dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.

    Furfuryl alcohol: A furan derivative used in the synthesis of resins and as a solvent.

    Ethyl cyanoacetate: A compound with a cyano group used in organic synthesis.

Properties

IUPAC Name

5-acetyl-2-(2-ethoxyethylsulfanyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-21-8-9-23-17-13(10-18)16(14-6-5-7-22-14)15(12(3)20)11(2)19-17/h5-7,16,19H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKFOICXCHYXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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